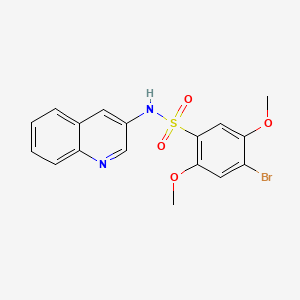
4-bromo-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinolines This compound is characterized by the presence of a bromine atom, two methoxy groups, and a quinolinyl group attached to a benzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2,5-dimethoxybenzenesulfonamide, followed by the introduction of the quinolinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinolinyl group can be reduced to form tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzenesulfonic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-bromo-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolinyl group is known to interact with nucleic acids and proteins, potentially inhibiting their function. The bromine atom and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-bromo-2,5-dimethoxyphenethylamine: Similar structure but with a phenethylamine group instead of a quinolinyl group, leading to different biological activities.
4-bromo-2,5-dimethoxybenzaldehyde: Contains an aldehyde group instead of a sulfonamide group, resulting in different chemical properties and applications.
Uniqueness
4-bromo-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the combination of its bromine atom, methoxy groups, and quinolinyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1374681-93-2 |
|---|---|
Formule moléculaire |
C17H15BrN2O4S |
Poids moléculaire |
423.3g/mol |
Nom IUPAC |
4-bromo-2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15BrN2O4S/c1-23-15-9-17(16(24-2)8-13(15)18)25(21,22)20-12-7-11-5-3-4-6-14(11)19-10-12/h3-10,20H,1-2H3 |
Clé InChI |
HOZMSPPSSIOMKH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















